molecular formula C34H16N2O15 B14950342 5,5'-[4-(4-Carboxybenzoyl)-1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindole-2,6-diyl]diisophthalic acid

5,5'-[4-(4-Carboxybenzoyl)-1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindole-2,6-diyl]diisophthalic acid

Cat. No.: B14950342
M. Wt: 692.5 g/mol
InChI Key: IPONLUHEKMCSNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[4-(4-CARBOXYBENZOYL)-6-(3,5-DICARBOXYPHENYL)-1,3,5,7-TETRAOXO-3,5,6,7-TETRAHYDROPYRROLO[3,4-F]ISOINDOL-2(1H)-YL]ISOPHTHALIC ACID is a complex organic compound known for its unique structure and reactivity. This compound is often used in various scientific research applications due to its ability to form conjugates with primary amines, making it valuable in analytical chemistry and biochemistry.

Preparation Methods

The synthesis of 5-[4-(4-CARBOXYBENZOYL)-6-(3,5-DICARBOXYPHENYL)-1,3,5,7-TETRAOXO-3,5,6,7-TETRAHYDROPYRROLO[3,4-F]ISOINDOL-2(1H)-YL]ISOPHTHALIC ACID typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Industrial production methods may involve the use of high-purity reagents and controlled reaction environments to ensure the consistency and quality of the compound .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify its functional groups.

    Substitution: The compound can undergo substitution reactions, particularly with primary amines, to form conjugates. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. .

Scientific Research Applications

5-[4-(4-CARBOXYBENZOYL)-6-(3,5-DICARBOXYPHENYL)-1,3,5,7-TETRAOXO-3,5,6,7-TETRAHYDROPYRROLO[3,4-F]ISOINDOL-2(1H)-YL]ISOPHTHALIC ACID is widely used in scientific research, including:

    Analytical Chemistry: It is used as a derivatization reagent for the detection and analysis of primary amines.

    Biochemistry: The compound is used in protein electrophoresis and western blotting to analyze protein samples.

    Medical Research:

Mechanism of Action

The compound exerts its effects by reacting specifically with primary amines to form stable conjugates. This reaction is facilitated by the presence of reactive moieties within the compound’s structure. The resulting conjugates can be analyzed using various analytical techniques, such as electrophoresis and chromatography .

Comparison with Similar Compounds

Compared to other similar compounds, 5-[4-(4-CARBOXYBENZOYL)-6-(3,5-DICARBOXYPHENYL)-1,3,5,7-TETRAOXO-3,5,6,7-TETRAHYDROPYRROLO[3,4-F]ISOINDOL-2(1H)-YL]ISOPHTHALIC ACID is unique due to its high sensitivity and specificity in forming conjugates with primary amines. Similar compounds include:

Properties

Molecular Formula

C34H16N2O15

Molecular Weight

692.5 g/mol

IUPAC Name

5-[8-(4-carboxybenzoyl)-2-(3,5-dicarboxyphenyl)-1,3,5,7-tetraoxopyrrolo[3,4-f]isoindol-6-yl]benzene-1,3-dicarboxylic acid

InChI

InChI=1S/C34H16N2O15/c37-25(12-1-3-13(4-2-12)30(42)43)24-22-20(26(38)35(28(22)40)18-7-14(31(44)45)5-15(8-18)32(46)47)11-21-23(24)29(41)36(27(21)39)19-9-16(33(48)49)6-17(10-19)34(50)51/h1-11H,(H,42,43)(H,44,45)(H,46,47)(H,48,49)(H,50,51)

InChI Key

IPONLUHEKMCSNR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=C3C(=CC4=C2C(=O)N(C4=O)C5=CC(=CC(=C5)C(=O)O)C(=O)O)C(=O)N(C3=O)C6=CC(=CC(=C6)C(=O)O)C(=O)O)C(=O)O

Origin of Product

United States

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